Diethyl acetamidomalonate-15N

Overview

Description

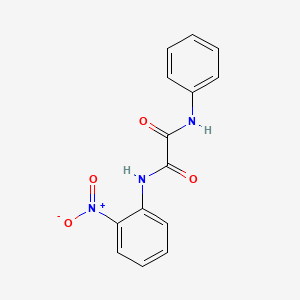

Diethyl acetamidomalonate-15N, also known as 1,3-Diethyl 2-(acetylamino-15N)propanedioate, is a derivative of malonic acid diethyl ester . It has a molecular weight of 218.21 and its linear formula is CH3CO15NHCH(CO2C2H5)2 .

Synthesis Analysis

Diethyl acetamidomalonate can be synthesized from readily available and inexpensive starting materials in a six-step process . A notable method for synthesizing acetamidomalon ester involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO2), resulting in diethyl isonitrosomalonate . The process further involves reducing a solution of this intermediate in a mixture of glacial acetic acid and acetic anhydride using zinc powder .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula CH3CO15NHCH(CO2C2H5)2 . The molecular formula is C9H15NO5 .

Chemical Reactions Analysis

This compound can be used as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . It is also usable as a precursor in pharmaceutical formulations .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 185 °C/20 mmHg and a melting point of 95-98 °C .

Mechanism of Action

Target of Action

Diethyl Acetamidomalonate-15N, also known as 1,3-Diethyl 2-(acetylamino-15N)propanedioate, is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both, natural and unnatural α-amino acids or hydroxycarboxylic acids .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . This process involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO2), resulting in diethyl isonitrosomalonate .

Biochemical Pathways

The compound affects the synthesis of α-amino acids and α-hydroxycarboxylic acids . In a three-step process, the synthesis involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids .

Result of Action

The result of the compound’s action is the production of racemic α-amino acids or α-hydroxycarboxylic acids . For example, phenylalanine (rac-Phe) can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide (NaOEt) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the compound’s stability and efficacy.

Advantages and Limitations for Lab Experiments

The advantages of using diethyl acetamidomalonate-15N in lab experiments are that it is a labeled compound that contains a stable isotope of nitrogen, which makes it an ideal tool for studying various biological processes. It is also relatively easy to synthesize and purify. The limitations of using this compound in lab experiments are that it is expensive and may not be readily available.

Future Directions

There are many future directions for the use of diethyl acetamidomalonate-15N in scientific research. One possible direction is to use it to study the metabolism of various drugs and toxins. Another possible direction is to use it to study the mechanism of action of various biological molecules such as proteins, nucleic acids, and enzymes. This compound may also be used to study the effect of different environmental conditions on various biological processes. Further research may also focus on developing new synthesis methods and purification techniques for this compound.

Scientific Research Applications

Diethyl acetamidomalonate-15N is widely used in scientific research applications. It is used as a tracer to study various biological processes such as protein synthesis, nucleic acid metabolism, and enzyme kinetics. It is also used to study the metabolism of various drugs and toxins. This compound is a useful tool for studying the mechanism of action of various drugs and toxins.

Safety and Hazards

Diethyl acetamidomalonate-15N is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name |

diethyl 2-(acetyl(15N)amino)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i10+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLMABRZPQKOV-DETAZLGJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C(=O)OCC)[15NH]C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746022 | |

| Record name | Diethyl [acetyl(~15~N)amino]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92877-34-4 | |

| Record name | Diethyl [acetyl(~15~N)amino]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine](/img/structure/B3306546.png)

![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B3306563.png)

![2-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B3306593.png)

![3-(4-Bromophenyl)sulfonyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3306655.png)